molecular formula C10H11BrO2 B15092759 4-Bromo-2-ethyl-6-methylbenzoic acid

4-Bromo-2-ethyl-6-methylbenzoic acid

Cat. No.: B15092759
M. Wt: 243.10 g/mol
InChI Key: ZTZKMTHOARMAGJ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-6-methylbenzoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-6-methylbenzoic acid typically involves the bromination of 2-ethyl-6-methylbenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethyl-6-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzoic acids.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

4-Bromo-2-ethyl-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-6-methylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic aromatic substitution reactions, which are essential for its biological activity.

Comparison with Similar Compounds

  • 4-Bromo-2-methylbenzoic acid
  • 4-Bromo-2-ethylbenzoic acid
  • 4-Bromo-6-methylbenzoic acid

Comparison: 4-Bromo-2-ethyl-6-methylbenzoic acid is unique due to the presence of both ethyl and methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its similar compounds, it exhibits different solubility, melting point, and reactivity patterns, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

4-bromo-2-ethyl-6-methylbenzoic acid

InChI

InChI=1S/C10H11BrO2/c1-3-7-5-8(11)4-6(2)9(7)10(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

ZTZKMTHOARMAGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C)C(=O)O

Origin of Product

United States

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